N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide
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Overview
Description
N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and imidazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-ylmethanol with thiophen-3-ylmethanol in the presence of a base to form the corresponding sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and heterocyclic compounds such as:
- N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
- N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide
- N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide .
Uniqueness
What sets N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide apart is its unique combination of furan, thiophene, and imidazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-16-9-14(15-11-16)22(18,19)17(7-12-4-6-21-10-12)8-13-3-2-5-20-13/h2-6,9-11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYQHJFTKMGZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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